5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, a methoxybenzoyl group, and a morpholine moiety
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Scientific Research Applications
5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methoxybenzoyl groups play a crucial role in binding to these targets, while the morpholine moiety can enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with variations in the substituents on the phenyl and pyrrol-2-one rings. For example:
5-(4-Chlorophenyl)-3-Hydroxy-4-(4-Methoxybenzoyl)-1-[2-(Morpholin-4-Yl)Ethyl]-2,5-Dihydro-1H-Pyrrol-2-One: This compound has a chlorine atom instead of a bromine atom.
5-(4-Bromophenyl)-3-Hydroxy-4-(4-Methylbenzoyl)-1-[2-(Morpholin-4-Yl)Ethyl]-2,5-Dihydro-1H-Pyrrol-2-One: This compound has a methyl group instead of a methoxy group. The uniqueness of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25BrN2O5 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25BrN2O5/c1-31-19-8-4-17(5-9-19)22(28)20-21(16-2-6-18(25)7-3-16)27(24(30)23(20)29)11-10-26-12-14-32-15-13-26/h2-9,21,28H,10-15H2,1H3/b22-20+ |
InChI Key |
HWYDXMGVOHWDFG-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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